

Crystal Structure of 2-Fluorophenyl-2-nitropropene: A Technical Guide

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Compound of Interest

Compound Name: **1-(2-Fluorophenyl)-2-nitropropene**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and synthetic aspects of ortho-fluorophenyl-2-nitropropene, also known as **1-(2-fluorophenyl)-2-nitropropene**. Due to the limited availability of public crystallographic data for the ortho-isomer, this document presents its known properties and supplements them with detailed crystal structure analyses of the closely related para-fluorophenyl-2-nitropropene and the parent compound, phenyl-2-nitropropene. This comparative approach offers valuable insights into the solid-state characteristics of this class of compounds, which are of significant interest in organic synthesis and medicinal chemistry.

Physicochemical Properties

Ortho-fluorophenyl-2-nitropropene is a nitroalkene compound characterized by a fluorine-substituted aromatic ring and a conjugated nitropropene side chain. It typically appears as a yellow crystalline solid or powder.^{[1][2]} The presence of the ortho-fluoro substituent is expected to influence the compound's electronic properties, conformation, and metabolic stability, making it a valuable building block in the synthesis of complex fluorinated molecules.^[2]

A summary of the available physicochemical data for ortho-fluorophenyl-2-nitropropene and its para-isomer is presented in Table 1.

Table 1: Physicochemical Properties of Fluorophenyl-2-nitropropene Isomers

Property	ortho-Fluorophenyl-2-nitropropene	para-Fluorophenyl-2-nitropropene
Molecular Formula	C ₉ H ₈ FNO ₂ [1] [3]	C ₉ H ₈ FNO ₂ [4]
Molar Mass	181.16 g/mol [1] [3]	181.16 g/mol [4]
Appearance	Yellow crystalline solid or powder [1]	Yellow to orange crystalline solid [4]
Melting Point	54–58°C [1]	64–66°C [4]
Solubility	Insoluble in water; Soluble in ethanol, acetone, DCM [1]	Insoluble in water [4]
CAS Number	705-60-2 [1]	775-31-5 [4]

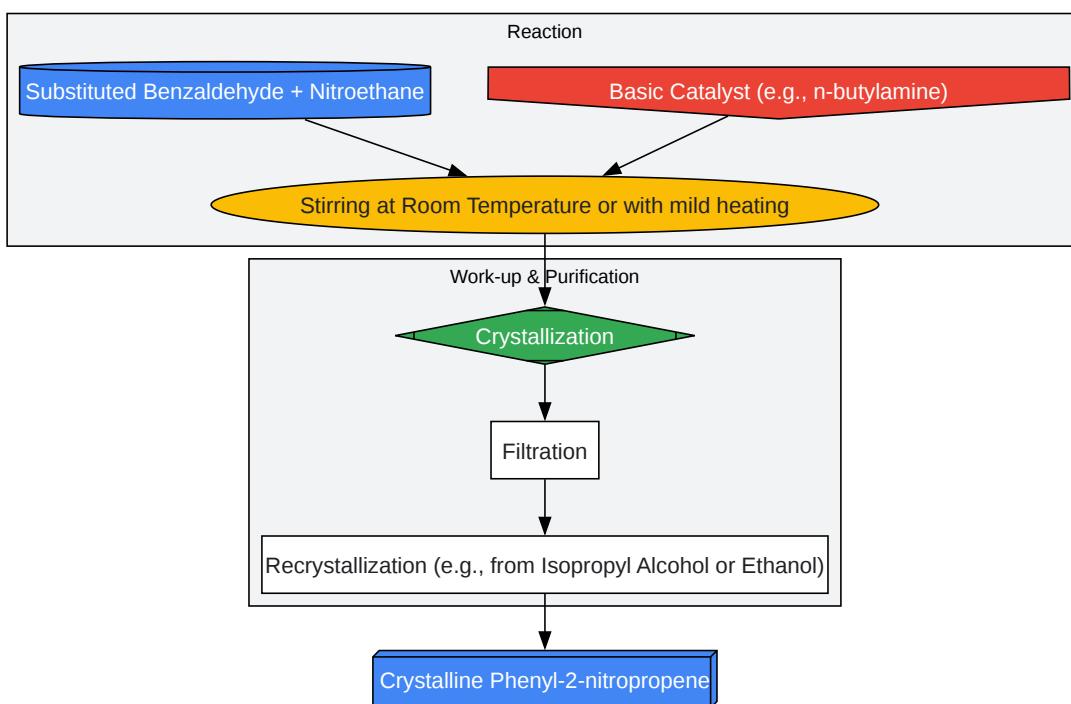
Synthesis of Phenyl-2-nitropropenes

The synthesis of phenyl-2-nitropropenes is typically achieved through a Henry condensation (a variant of the Knoevenagel condensation) between a substituted benzaldehyde and nitroethane, using a basic catalyst.[\[5\]](#)[\[6\]](#) This reaction is a fundamental method for the formation of C-C bonds and the introduction of the nitroalkene functionality.

General Synthetic Workflow

The overall workflow for the synthesis and purification of a phenyl-2-nitropropene is depicted in the following diagram.

General Synthesis Workflow for Phenyl-2-nitropropenes

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Synthesis and Purification Workflow

Experimental Protocol: Synthesis of 1-(para-fluorophenyl)-2-nitropropene

This protocol is a representative procedure for the synthesis of a fluorinated phenyl-2-nitropropene.[7]

- Reactant Mixture: Mix para-fluorobenzaldehyde (1.0 eq) with nitroethane (1.0 eq).
- Catalyst Addition: Add n-butylamine (0.05 eq) to the mixture. The solution will turn yellow.
- Reaction: Swirl the mixture and leave it in the dark at room temperature. The reaction progress can be monitored by the formation of water droplets and subsequent crystallization. The reaction may take several days to reach completion.
- Isolation: Break up the resulting solid crystalline mass.
- Purification: Rinse the solid with cold deionized water.
- Recrystallization: Recrystallize the product from boiling isopropyl alcohol to yield light yellow platelets of 1-(para-fluorophenyl)-2-nitropropene.

Crystal Structure Analysis

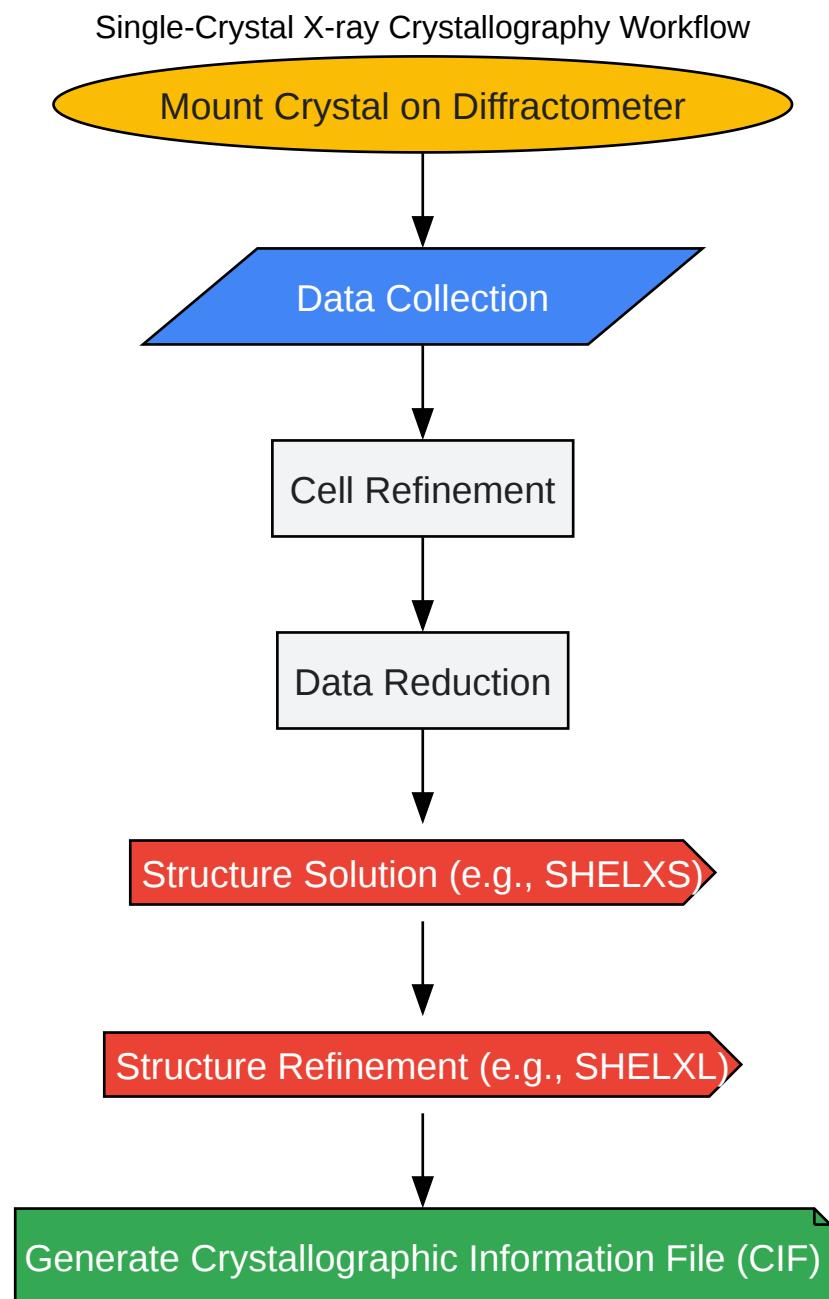
While the specific crystal structure data for ortho-fluorophenyl-2-nitropropene is not publicly available, analysis of closely related structures provides significant insight into the expected crystallographic parameters. Below are the detailed crystallographic data for (E)-3-(4-Fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one and 1-Methyl-4-[(1E)-2-nitroprop-1-en-1-yl]benzene.

Table 2: Crystal Data and Structure Refinement for Related Compounds

Parameter	(E)-3-(4-Fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one[8]	1-Methyl-4-[(1E)-2-nitroprop-1-en-1-yl]benzene[9]
Chemical Formula	C ₁₅ H ₁₀ FNO ₃	C ₁₀ H ₁₁ NO ₂
Formula Weight	271.24	177.20
Crystal System	Monoclinic	Orthorhombic
Space Group	P2 ₁ /c	Pbca
a (Å)	7.7698 (16)	11.0610 (5)
b (Å)	17.072 (3)	7.5840 (4)
c (Å)	9.759 (2)	22.6420 (11)
α (°)	90	90
β (°)	96.72 (3)	90
γ (°)	90	90
Volume (Å ³)	1285.6 (5)	1899.36 (16)
Z	4	8
Temperature (K)	293	296
Radiation	Mo Kα	Mo Kα
Reflections collected	12293	16972
Independent reflections	2921	2162
R[F ² > 2σ(F ²)]	0.044	0.045
wR(F ²)	0.141	0.134
Goodness-of-fit (S)	1.13	1.00

X-ray Crystallography Experimental Protocol

The following is a generalized protocol for single-crystal X-ray diffraction analysis, based on the methodologies reported for similar compounds.[8][9]

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X-ray Crystallography Workflow

- Crystal Selection and Mounting: A suitable single crystal of the compound is selected and mounted on a goniometer head.
- Data Collection: The crystal is placed in a diffractometer (e.g., Bruker SMART CCD) and diffraction data are collected using a specific radiation source (e.g., Mo K α).^[8]
- Cell Refinement and Data Reduction: The collected data are processed to determine the unit cell parameters and to reduce the data to a set of unique reflections.
- Structure Solution: The crystal structure is solved using direct methods with software such as SHELXS.^{[8][9]}
- Structure Refinement: The structural model is refined by full-matrix least-squares on F^2 using software like SHELXL.^{[8][9]}
- Visualization and Reporting: Molecular graphics are generated using programs like SHELXTL or ORTEP-3, and the final crystallographic data are prepared for publication.^{[8][9]}

Concluding Remarks

This technical guide has summarized the available information on ortho-fluorophenyl-2-nitropropene and provided a comparative analysis with its structural analogs. While the specific crystal structure of the ortho-isomer remains to be fully elucidated and published, the data from related compounds offer a robust framework for understanding its likely solid-state properties. The provided experimental protocols for synthesis and crystallographic analysis serve as a valuable resource for researchers working with this class of molecules. Further investigation into the crystallography of ortho-fluorophenyl-2-nitropropene is warranted to fully characterize its structure and to explore the influence of the ortho-fluoro substitution on its molecular conformation and crystal packing.

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